3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
“3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247107-09-9 . It has a molecular weight of 187.62 . The IUPAC name for this compound is 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride” is1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
. This code can be used to generate the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Scientific Research Applications
Synthesis and Cycloaddition Reactions
The utility of difluorocyclobutanamines in cycloaddition reactions has been demonstrated in the synthesis of spirocyclic 1,3-thiazolidines through sonication-induced [2+3]-cycloaddition of azomethine ylides with thiocarbonyl compounds. This process highlights the reactivity and potential of difluoroamine derivatives in forming complex heterocyclic structures under sonochemical conditions (Gebert et al., 2003).
Fluorination and Rearrangement Methods
A novel approach to the synthesis of gem-difluorocyclobutanes involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), leading to 2-arylsubstituted gem-difluorocyclobutanes. This method employs commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, showcasing a route to synthetically valuable gem-difluorocyclobutane cores with mild conditions and functional group tolerance (Lin et al., 2021).
NMR Spectroscopy Studies
The utility of difluorocyclobutanamines extends into the realm of nuclear magnetic resonance (NMR) spectroscopy, where they serve as subjects for studying the electronic effects and structural characteristics of difluorinated cyclobutane derivatives. Through detailed NMR studies, insights into the conformation and dynamics of these compounds are obtained, highlighting their importance in understanding the molecular behavior of fluorinated cycloalkanes (Takahashi, 1962).
Conformational Analysis
Substituted cyclobutanes, including difluorocyclobutanamines, offer a rich field for conformational analysis. NMR spectroscopy allows for the elucidation of substituent effects on the molecular conformation of cyclobutane derivatives. This research provides foundational knowledge on the structural preferences and electronic interactions within cyclobutanes, contributing to the understanding of their reactivity and physical properties (Hopkins, 1968).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3,3-difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-4-5(9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNOKUXMQAEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
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